![molecular formula C13H14Cl2N2O4 B2453162 Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate CAS No. 477870-09-0](/img/structure/B2453162.png)
Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of ethyl acetate, which is a common ester used in a variety of applications from adhesives to food flavorings. The presence of the 2,4-dichlorophenyl group suggests that this compound may have some biological activity, as dichlorophenyl groups are often found in pesticides and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 2,4-dichlorophenyl compound with a 1,2,4-oxadiazole derivative. The exact conditions would depend on the specific reactants used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an ester functional group (from the ethyl acetate moiety), a 2,4-dichlorophenyl group, and a 1,2,4-oxadiazole ring. The dichlorophenyl group is a type of aromatic ring, which could contribute to the compound’s stability and possibly its biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group might make it somewhat polar, while the dichlorophenyl and 1,2,4-oxadiazole groups could contribute to its stability .科学的研究の応用
Synthesis Techniques
- Efficient Synthesis Under Ultrasound Irradiation : Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, structurally related to Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetate, were synthesized using ultrasound irradiation, which significantly reduced reaction times (Machado et al., 2011).
Antimicrobial and Anti-inflammatory Applications
Antimicrobial Activities : Various derivatives, including 1,3,4-oxadiazole compounds, have demonstrated antimicrobial activities against both Gram-positive and Gram-negative bacteria (Rasool et al., 2016); (Rehman et al., 2016).
Anti-inflammatory Potential : Some oxadiazole derivatives exhibit significant anti-inflammatory activity, as seen in carrageenan-induced rat paw edema tests (Husain et al., 2008).
Structural and Spectroscopic Studies
- Structural Characterization : X-ray diffraction techniques and NMR spectroscopy have been used to characterize structures closely related to Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetate (Şahin et al., 2014).
Synthesis of Derivatives
- Derivative Synthesis for Biological Applications : Synthesis of 1,3,4-oxadiazole derivatives, similar to the chemical , has led to compounds with potential biological applications, such as anti-inflammatory and analgesic properties (Wagle et al., 2008); (Wagle et al., 2008).
Anticancer Evaluation
- Potential Anticancer Activity : N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, structurally related to the compound of interest, have shown promising anticancer activities in several cancer cell lines (Ravinaik et al., 2021).
Lipase and α-Glucosidase Inhibition
- Inhibition of Enzymes : Compounds derived from 1,3,4-oxadiazoles have demonstrated inhibitory effects on lipase and α-glucosidase, suggesting potential applications in metabolic diseases (Bekircan et al., 2015).
Aldose Reductase Inhibition
- Aldose Reductase Inhibitors : Iminothiazolidin-4-one acetate derivatives, related in structure, have been studied for their inhibition of aldose reductase, an enzyme involved in diabetic complications (Ali et al., 2012).
将来の方向性
作用機序
Pharmacokinetics
The compound’s stability under physiological conditions and its potential metabolites are currently unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Specific details about how these factors affect the compound’s action are currently unknown .
特性
IUPAC Name |
ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-3-20-12(18)7-11-17(13(19)16(2)21-11)10-5-4-8(14)6-9(10)15/h4-6,11H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYAIQIMLKCQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1N(C(=O)N(O1)C)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
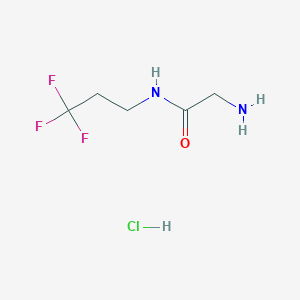

![N~6~-butyl-N~4~-(3-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2453082.png)
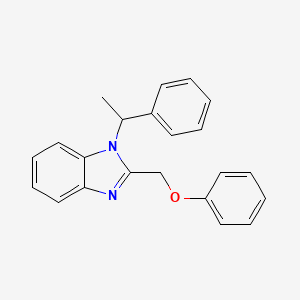
![2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B2453084.png)
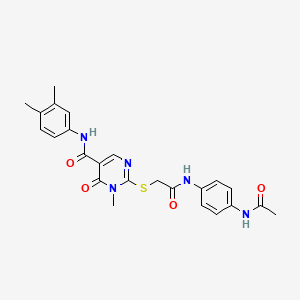
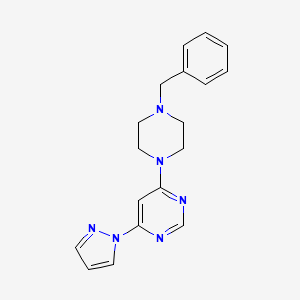
![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2453091.png)

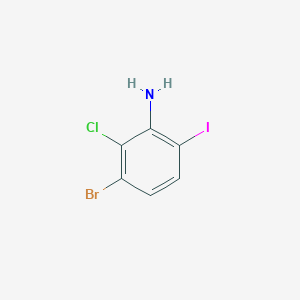
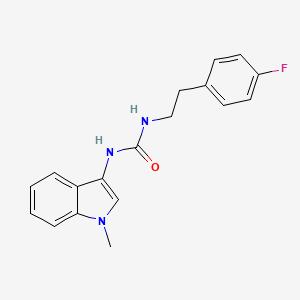

![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2453101.png)

